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Foundational

What is the chemical structure of Ethyl4-methylpentanimidate

Title: Structural and Synthetic Profiling of Ethyl 4-methylpentanimidate: A Technical Guide for Drug Development Executive Summary Ethyl 4-methylpentanimidate (commonly isolated and stabilized as a hydrochloride salt) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Synthetic Profiling of Ethyl 4-methylpentanimidate: A Technical Guide for Drug Development

Executive Summary

Ethyl 4-methylpentanimidate (commonly isolated and stabilized as a hydrochloride salt) is a highly reactive imino ester, or imidate, that functions as a critical electrophilic intermediate in advanced organic synthesis. Derived from 4-methylpentanenitrile via the classical Pinner reaction[1], this compound provides a versatile gateway to amidines, orthoesters, and nitrogen-containing heterocycles—motifs heavily utilized in modern pharmacophores[2]. This whitepaper details the chemical topology, synthesis protocols, and downstream applications of ethyl 4-methylpentanimidate, providing drug development professionals with a robust framework for its utilization.

Chemical Identity and Structural Topology

Imidates are characterized by a carbon-nitrogen double bond (C=N) with an adjacent alkoxy group[3]. In ethyl 4-methylpentanimidate, the molecular architecture is defined by two primary domains:

  • The Aliphatic Tail (4-methylpentyl moiety): An isobutyl-terminated alkyl chain that imparts significant lipophilicity. In drug design, this hydrophobic bulk is often leveraged to enhance membrane permeability or to occupy specific hydrophobic pockets in target proteins.

  • The Imidate Core (-C(=NH)OCH2CH3): A highly electrophilic center. The protonation of the imine nitrogen (in the hydrochloride salt form) significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the adjacent carbon, making it highly susceptible to nucleophilic attack[4].

Physicochemical Properties

To facilitate experimental design, the quantitative data for ethyl 4-methylpentanimidate hydrochloride is summarized below[5].

PropertyValueCausality / Significance in Handling
CAS Number 1234710-80-5Unique identifier for the hydrochloride salt form.
Molecular Weight 179.69 g/mol Ideal low-molecular-weight building block for fragment-based drug discovery.
Molecular Formula C8H18ClNORepresents the protonated imidate with a chloride counterion.
Physical State Crystalline SolidThe hydrochloride salt stabilizes the imine, preventing spontaneous degradation.
Moisture Sensitivity Highly ReactiveTraces of water lead to rapid hydrolysis into ethyl 4-methylpentanoate[1].
Thermal Stability Unstable > 5°CRequires storage at -20°C under inert atmosphere to prevent rearrangement[6].

Synthesis Methodology: The Pinner Reaction

The synthesis of ethyl 4-methylpentanimidate relies on the acid-catalyzed Pinner reaction, a cornerstone methodology for converting nitriles to imino ester salts[4]. The causality behind the strict experimental conditions is rooted in the thermodynamic instability of the imidate product[6].

  • Why Anhydrous HCl? The introduction of aqueous acid would immediately hydrolyze the highly reactive nitrilium intermediate into an ester[1]. Anhydrous HCl gas acts as both the catalyst (protonating the nitrile) and the counterion source.

  • Why Low Temperature (0-5°C)? Imidate hydrochlorides are prone to thermal degradation, specifically the elimination of alkyl chlorides to form amides[3]. Maintaining a low temperature kinetically traps the desired Pinner salt.

Step-by-Step Protocol: Synthesis of Ethyl 4-methylpentanimidate Hydrochloride

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and a drying tube (CaCl2) to ensure a strictly anhydrous environment.

  • Reagent Loading: Dissolve 1.0 equivalent of 4-methylpentanenitrile in 1.1 equivalents of absolute ethanol. Dilute the mixture in an anhydrous solvent such as diethyl ether or dichloromethane (DCM) to dissipate the heat of reaction.

  • Cooling: Submerge the reaction vessel in an ice-salt bath to bring the internal temperature strictly below 5°C.

  • HCl Saturation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution. Causality: Slow addition prevents exothermic spikes that could drive the formation of the amide byproduct.

  • Incubation: Seal the flask and maintain the reaction at 0-5°C for 12-24 hours. The product will precipitate as a white crystalline solid.

  • Isolation: Filter the precipitate rapidly under a blanket of dry nitrogen. Wash the filter cake with cold, anhydrous diethyl ether to remove unreacted starting materials.

  • Self-Validation: Confirm product formation via FT-IR spectroscopy. A successful reaction is validated by the disappearance of the nitrile C≡N stretch (~2200 cm⁻¹) and the appearance of a strong imine C=N stretch (~1650 cm⁻¹).

  • Storage: Immediately transfer the solid to a desiccator or store at -20°C under an inert atmosphere.

PinnerWorkflow Start 4-Methylpentanenitrile + Absolute Ethanol Acid Anhydrous HCl Gas (Catalyst & Reactant) Start->Acid Mix under N2 Temp T < 5°C (Thermodynamic Control) Acid->Temp Cooling Intermediate Nitrilium Ion Intermediate Temp->Intermediate Protonation Product Ethyl 4-methylpentanimidate Hydrochloride (Pinner Salt) Intermediate->Product Nucleophilic Attack by Ethanol Water Trace Moisture (Side Reaction) Intermediate->Water If Moisture Present Ester Ethyl 4-methylpentanoate (Hydrolysis Byproduct) Water->Ester Hydrolysis

Experimental workflow and thermodynamic control points in the Pinner synthesis.

Applications in Drug Development

Imidates are rarely final drug candidates due to their inherent electrophilic reactivity; rather, they are "spring-loaded" intermediates[2]. Ethyl 4-methylpentanimidate is utilized to install the 4-methylpentyl scaffold into various pharmacophores.

  • Amidine Synthesis: Reaction of the imidate with primary or secondary amines yields amidines[3]. Amidines are critical basic pharmacophores found in numerous anticoagulants and antiparasitic agents because they remain protonated at physiological pH, enabling strong ionic interactions with target proteins.

  • Heterocycle Construction: The imidate can condense with bifunctional nucleophiles (e.g., 1,2-diamines or 1,2-aminoalcohols) to form imidazolines or oxazolines[7]. These heterocycles are prevalent in alpha-adrenergic agonists and various central nervous system (CNS) therapeutics.

Reactivity Imidate Ethyl 4-methylpentanimidate (Electrophilic C=N) Amine + Primary Amine (Nucleophile) Imidate->Amine Water + H2O (Moisture) Imidate->Water Alcohol + Excess Ethanol Imidate->Alcohol Amidine Amidine Derivative (Drug Scaffold) Amine->Amidine Substitution Ester Ethyl 4-methylpentanoate Water->Ester Hydrolysis Orthoester Orthoester Derivative Alcohol->Orthoester Addition

Divergent reactivity pathways of ethyl 4-methylpentanimidate toward nucleophiles.

References[1] Title: The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate

Sources

Exploratory

Ethyl 4-Methylpentanimidate: A Technical Guide to Physical Properties, Chemical Reactivity, and Synthesis

Executive Summary Ethyl 4-methylpentanimidate is a highly reactive alkyl imidate (imino ester) utilized extensively in organic synthesis and pharmaceutical development. Due to the thermodynamic instability of the free ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-methylpentanimidate is a highly reactive alkyl imidate (imino ester) utilized extensively in organic synthesis and pharmaceutical development. Due to the thermodynamic instability of the free base, it is almost exclusively synthesized, stored, and reacted as its hydrochloride salt, ethyl 4-methylpentanimidate hydrochloride [1]. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality governing its synthesis via the classic Pinner reaction, and self-validating protocols for its isolation and handling.

Physical and Chemical Properties

The physical properties of ethyl 4-methylpentanimidate are heavily dictated by its structural classification as an imidate salt. The presence of the protonated imine (imidium) carbon makes it a potent electrophile.

PropertyValue / Description
Chemical Name Ethyl 4-methylpentanimidate hydrochloride
CAS Registry Number 1234710-80-5
Molecular Formula C8H18ClNO (Salt); C8H17NO (Free base)
Molecular Weight 179.69 g/mol (Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO); reacts violently with water
Stability Highly moisture-sensitive; thermodynamically unstable at elevated temperatures

Causality of Stability: The imidate hydrochloride salt is thermodynamically unstable under standard ambient conditions[2]. Exposure to atmospheric moisture drives the rapid hydrolysis of the imidium carbon, yielding ethyl 4-methylpentanoate and ammonium chloride. Furthermore, elevated temperatures promote an irreversible elimination pathway, degrading the salt into 4-methylpentanamide and ethyl chloride[3]. Therefore, cold-chain logistics and strictly anhydrous storage environments are mandatory to maintain structural integrity.

Chemical Reactivity & Mechanistic Pathways

Ethyl 4-methylpentanimidate is synthesized via the classic Pinner reaction, an acid-catalyzed transformation of a nitrile (4-methylpentanenitrile) and an alcohol (ethanol)[4].

Mechanistic Causality:

  • Electrophilic Activation: The reaction initiates with the protonation of the nitrile nitrogen by anhydrous hydrogen chloride gas. This step is critical; it converts the relatively unreactive nitrile into a highly electrophilic nitrilium ion[5].

  • Nucleophilic Addition: The oxygen atom of the ethanol acts as a nucleophile, attacking the activated nitrilium carbon[4].

  • Proton Transfer & Precipitation: A rapid proton transfer yields the target imidate, which immediately forms a hydrochloride salt in the highly acidic medium. The insolubility of this salt in non-polar solvents (like diethyl ether) drives the equilibrium forward via precipitation[6].

G Nitrile 4-Methylpentanenitrile + Anhydrous Ethanol Acid Anhydrous HCl Gas (0-15°C) Nitrile->Acid Electrophilic Activation Imidate Ethyl 4-methylpentanimidate Hydrochloride Acid->Imidate Nucleophilic Addition Ester Ethyl 4-methylpentanoate (Hydrolysis Byproduct) Imidate->Ester + H2O (Moisture Exposure) Amide 4-Methylpentanamide (Thermal Degradation) Imidate->Amide Heat (>25°C)

Caption: Thermodynamic and kinetic pathways of ethyl 4-methylpentanimidate synthesis and degradation.

Synthesis Protocol: The Pinner Reaction Workflow

To ensure high yield and prevent the formation of Ritter-type amides or hydrolyzed esters, the following self-validating protocol must be strictly adhered to[4][6].

Materials: 4-Methylpentanenitrile (1.0 eq), Anhydrous Ethanol (1.1 eq), Anhydrous Diethyl Ether (solvent), Anhydrous HCl gas.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a gas dispersion tube, an internal thermometer, and a drying tube (CaCl2). Purge the system with ultra-high purity (UHP) nitrogen. Self-Validation: The absence of condensation upon cooling confirms a strictly anhydrous environment.

  • Reagent Mixing: Charge the flask with 4-methylpentanenitrile and anhydrous ethanol dissolved in anhydrous diethyl ether.

  • Thermal Control: Submerge the reaction vessel in an ice-salt bath. Allow the internal temperature to equilibrate to 0°C. Causality: Maintaining temperatures below 15°C is critical to prevent the thermodynamic rearrangement of the forming Pinner salt into an amide[3].

  • Acidification: Slowly bubble anhydrous HCl gas through the dispersion tube into the solution. Self-Validation: Monitor the reaction by continuously weighing the flask. Stop the gas flow once a stoichiometric excess (typically 1.5 - 2.0 eq) of HCl has been absorbed.

  • Incubation & Crystallization: Seal the flask under a positive nitrogen pressure and transfer it to a 4°C explosion-proof refrigerator for 14 to 24 hours. The product will precipitate as a dense, white crystalline mass.

  • Isolation: Filter the precipitate rapidly using a Schlenk frit under a blanket of nitrogen. Causality: The nitrogen blanket prevents atmospheric moisture from inducing rapid hydrolysis of the highly sensitive imidium core. Wash the filter cake with cold (-20°C) anhydrous diethyl ether to remove residual HCl and unreacted starting materials.

  • Drying: Dry the product in vacuo at room temperature. Store immediately under argon at -20°C.

Workflow Step1 1. Substrate Mixing Nitrile + EtOH in Et2O Step2 2. Thermal Control Equilibrate to 0°C Step1->Step2 Anhydrous conditions Step3 3. Acidification Bubble Dry HCl Gas Step2->Step3 T < 15°C Step4 4. Incubation 14-24h at 4°C Step3->Step4 Validate via mass gain Step5 5. Isolation Schlenk Filtration (N2) Step4->Step5 White crystals form

Caption: Step-by-step self-validating experimental workflow for synthesizing the imidate hydrochloride.

Downstream Applications in Drug Development

Ethyl 4-methylpentanimidate hydrochloride serves as a highly versatile electrophile. In drug development, it is primarily subjected to aminolysis. Reacting the imidate salt with primary or secondary amines in the presence of a mild base (to neutralize the hydrochloride) yields substituted amidines[5]. These amidine motifs are critical pharmacophores found in various kinase inhibitors, anticoagulants, and antimicrobial agents, providing key hydrogen-bonding interactions within target protein active sites. Additionally, reacting the salt with an excess of alcohol generates orthoesters, which are valuable protecting groups in complex natural product synthesis[2].

References

  • Pinner reaction . grokipedia.com. Available at: [Link]

  • A Lewis acid-promoted Pinner reaction . nih.gov. Available at:[Link]

  • Pinner reaction . wikipedia.org. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 4-methylpentanimidate

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra of ethyl 4-methylpentanimidate, a compound of interest in synthetic organic chemistry. In the absence of direct experimental data in publicly available literature, this document synthesizes predictive data based on established NMR principles and comparative analysis of analogous structures. It further provides a comprehensive overview of the experimental protocols necessary for the acquisition of high-quality NMR spectra, tailored for an audience of researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Ethyl 4-methylpentanimidate, an imino ether, possesses a unique combination of functional groups that make it a valuable intermediate in the synthesis of various nitrogen-containing heterocycles and other complex organic molecules. The structural elucidation of such compounds is fundamentally reliant on spectroscopic techniques, with NMR being the most powerful tool for determining the connectivity and chemical environment of atoms within a molecule.

This guide serves as a practical reference for the interpretation of the ¹H and ¹³C NMR spectra of ethyl 4-methylpentanimidate. It provides predicted chemical shifts, coupling patterns, and signal assignments. Furthermore, this document outlines the essential experimental considerations, from sample preparation to data acquisition, ensuring the generation of reliable and reproducible NMR data.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of ethyl 4-methylpentanimidate are numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide for the assignment of NMR signals.

Caption: Molecular structure of Ethyl 4-methylpentanimidate with atom numbering.

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous experimental technique. The following section details the recommended procedures for sample preparation and data acquisition for ethyl 4-methylpentanimidate.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][2][3]

  • Sample Purity: Ensure the sample of ethyl 4-methylpentanimidate is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Chloroform-d (CDCl₃) is a recommended solvent due to its excellent dissolving properties for a wide range of organic compounds and its convenient residual proton signal for chemical shift referencing.[2] Other deuterated solvents such as acetone-d₆, benzene-d₆, or DMSO-d₆ can also be used depending on sample solubility and desired chemical shift dispersion.[1]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1][3][4] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

  • Filtration: To remove any particulate matter that could degrade the magnetic field homogeneity and lead to broadened spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[1] A small amount can be added directly to the sample.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.[5]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

  • ¹³C NMR Spectroscopy:

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[5]

    • Proton Decoupling: Broadband proton decoupling should be employed to simplify the spectrum and enhance the signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary, particularly for quaternary carbons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of ethyl 4-methylpentanimidate is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H9 (CH₃-C8)~1.25Triplet (t)~7.13H
H8 (CH₂-O7)~4.10Quartet (q)~7.12H
H2 (CH₂-C3)~2.10Triplet (t)~7.52H
H4 (CH-C4)~1.80Nonet (n) or Multiplet (m)~6.71H
H5, H6 (2 x CH₃-C4)~0.90Doublet (d)~6.66H
H1 (CH₃-C2)Not Applicable (part of isobutyl group)
H_N (N-H)~5.0 - 8.0Broad Singlet (br s)-1H

Analysis of Predicted ¹H NMR Spectrum:

  • Ethyl Group (H8, H9): The ethoxy group gives rise to a characteristic quartet at approximately 4.10 ppm for the methylene protons (H8) and a triplet at around 1.25 ppm for the methyl protons (H9). The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons, both with a typical coupling constant of about 7.1 Hz. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

  • Isobutyl Group (H2, H4, H5, H6): The protons of the 4-methylpentanoyl moiety exhibit predictable patterns. The two methyl groups (H5, H6) are equivalent and appear as a doublet at approximately 0.90 ppm due to coupling with the single methine proton (H4). The methine proton (H4) will be a complex multiplet (a nonet if all coupling constants are equal) around 1.80 ppm, as it is coupled to the six protons of the two methyl groups and the two protons of the adjacent methylene group (H2). The methylene protons (H2) alpha to the imidate carbon are expected to appear as a triplet at about 2.10 ppm, coupled to the methine proton (H4).

  • Imidate N-H Proton: The proton attached to the nitrogen atom (H_N) is expected to be a broad singlet in the range of 5.0 to 8.0 ppm. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature. This broadening is due to quadrupole relaxation of the nitrogen nucleus and potential chemical exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of ethyl 4-methylpentanimidate will show a single peak for each unique carbon atom. The chemical shifts are primarily determined by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3 (C=N)~165 - 175
C8 (O-CH₂)~60 - 65
C2 (CH₂-C=N)~35 - 45
C4 (CH)~25 - 35
C5, C6 (2 x CH₃)~22
C9 (CH₃)~14

Analysis of Predicted ¹³C NMR Spectrum:

  • Imidate Carbon (C3): The most downfield signal in the spectrum is expected to be the imidate carbon (C3) at approximately 165-175 ppm. This significant downfield shift is characteristic of sp²-hybridized carbons double-bonded to a nitrogen atom and single-bonded to an oxygen atom.

  • Ethyl Group Carbons (C8, C9): The methylene carbon of the ethyl group (C8) is deshielded by the adjacent oxygen and is predicted to resonate around 60-65 ppm. The methyl carbon (C9) will appear further upfield at approximately 14 ppm.

  • Isobutyl Group Carbons (C2, C4, C5, C6): The methylene carbon alpha to the imidate group (C2) is expected around 35-45 ppm. The methine carbon (C4) will be in the 25-35 ppm range, and the two equivalent methyl carbons (C5, C6) will appear at approximately 22 ppm.

Conclusion

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Weizmann Institute of Science, Chemical Research Support. Sample Preparation & NMR Tubes. [Link]

  • University of Ottawa, NMR Facility. NMR Sample Preparation. [Link]

  • King Fahd University of Petroleum & Minerals. 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on >13>C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450. [Link]

  • PubChem. Ethyl isovalerate. [Link]

  • FooDB. Showing Compound Ethyl isovalerate (FDB001326). [Link]

  • Stogniy, M. Y., Erokhina, S., Kirill, Y., & Bregadze, V. I. (2018). Selected signals in 1 H NMR spectra of E-and Z-imidates 10-EtC(OR)=NH-7,8. ResearchGate. [Link]

  • SpectraBase. acetimidic acid, ethyl ester, hydrochloride. [Link]

  • National Institute of Standards and Technology. 13C - NMR Absorptions of Major Functional Groups. [Link]

  • The Pherobase. NMR - Compound ethyl isovalerate. [Link]

  • PubChem. Ethyl acetimidate. [Link]

  • University of York, Department of Chemistry. Quantitative NMR Spectroscopy. [Link]

  • ResearchGate. 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. [Link]

  • University of Michigan, Medical School. Stepbystep procedure for NMR data acquisition. [Link]

  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. [Link]

  • Janeva, M., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(18), 4208. [Link]

  • University of Oxford, Chemistry Research Laboratory. A User Guide to Modern NMR Experiments. [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • The Royal Society of Chemistry. Imine 4a IR (KBr) 1H NMR: CDCl3. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Yeast Metabolome Database. Ethyl 3-methyl butanoate (YMDB01334). [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • TÜBİTAK Academic Journals. ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

  • NodePit. CNMR Prediction. [Link]

  • Gregory, G. L., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4976–4981. [Link]

  • Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20293. [Link]

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Exploratory

The Pinner Reaction: A Comprehensive Technical Guide to the Synthesis of Ethyl 4-Methylpentanimidate

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the Pinner reaction, with a specific focus on the synthesis of ethyl 4-methylpen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the Pinner reaction, with a specific focus on the synthesis of ethyl 4-methylpentanimidate. This guide is designed for researchers, scientists, and professionals in the field of drug development who are interested in the application of this classic organic reaction for the synthesis of imidates and their derivatives. These compounds are valuable intermediates in the preparation of various heterocyclic compounds and pharmaceuticals. This document will delve into the reaction mechanism, provide a detailed experimental protocol, discuss key reaction parameters and potential challenges, and explore the subsequent transformations of the resulting imidate salt.

Introduction to the Pinner Reaction: A Gateway to Imino Esters

The Pinner reaction, first described by Adolf Pinner in 1877, is a cornerstone of organic synthesis, providing a versatile and reliable method for the conversion of nitriles into imino ester salts, commonly referred to as Pinner salts.[1] The reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[2] These resulting alkyl imidate salts are highly reactive and versatile intermediates that can be readily converted into a variety of important functional groups, including esters, amidines, and orthoesters, through reactions with water, amines, or an excess of alcohol, respectively.[1][3]

The significance of the Pinner reaction in medicinal chemistry and drug development cannot be overstated. The imidate and amiding functionalities are present in a wide array of biologically active molecules and are crucial pharmacophores. This guide will provide a detailed exploration of the synthesis of ethyl 4-methylpentanimidate from 4-methylpentanenitrile (isocapronitrile) and ethanol, offering field-proven insights into the practical execution and mechanistic underpinnings of this valuable transformation.

The Core Mechanism: A Stepwise Journey from Nitrile to Imidate

The synthesis of ethyl 4-methylpentanimidate via the Pinner reaction is an acid-catalyzed process that proceeds through a series of well-defined steps. The use of a strong acid, typically anhydrous hydrogen chloride (HCl), is crucial for the activation of the nitrile.[2]

Step 1: Protonation of the Nitrile

The reaction is initiated by the protonation of the nitrogen atom of the 4-methylpentanenitrile by the strong acid. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. An electron-rich nitrile, such as an aliphatic nitrile like 4-methylpentanenitrile, is more readily protonated, facilitating the acid-catalyzed reaction.[1]

Step 2: Nucleophilic Attack by Ethanol

The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the now highly electrophilic carbon of the protonated nitrilium ion. This step results in the formation of a protonated imidate intermediate.

Step 3: Deprotonation and Formation of the Pinner Salt

A base in the reaction mixture, such as the chloride ion or another molecule of ethanol, removes a proton from the oxygen atom of the attacking alcohol. This deprotonation step leads to the formation of the neutral ethyl 4-methylpentanimidate. Under the acidic conditions of the reaction, the nitrogen atom of the imidate is readily protonated to form the final product, the stable ethyl 4-methylpentanimidate hydrochloride salt.

Pinner_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitrile 4-Methylpentanenitrile ProtonatedNitrile Protonated Nitrile (Nitrilium Ion) Nitrile->ProtonatedNitrile Protonation (H+) Ethanol Ethanol ProtonatedImidate Protonated Imidate Ethanol->ProtonatedImidate HCl HCl (catalyst) ProtonatedNitrile->ProtonatedImidate Nucleophilic attack by Ethanol PinnerSalt Ethyl 4-methylpentanimidate Hydrochloride (Pinner Salt) ProtonatedImidate->PinnerSalt Deprotonation & Protonation

Figure 1: Pinner reaction mechanism for ethyl 4-methylpentanimidate synthesis.

Experimental Protocol: A Self-Validating System for Synthesis

The following detailed protocol for the synthesis of ethyl 4-methylpentanimidate hydrochloride is based on established procedures for the Pinner reaction of aliphatic nitriles.[4] The key to a successful Pinner reaction is the rigorous exclusion of moisture to prevent the hydrolysis of the Pinner salt to the corresponding ester.[5]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesPurity
4-MethylpentanenitrileC₆H₁₁N97.1610.0 g0.103>98%
Anhydrous EthanolC₂H₅OH46.0720 mL~0.34>99.5%
Anhydrous Diethyl Ether(C₂H₅)₂O74.1250 mL-Dry
Hydrogen Chloride GasHCl36.46Excess-Anhydrous
Step-by-Step Methodology
  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a calcium chloride drying tube to protect the reaction from atmospheric moisture. All glassware must be thoroughly dried in an oven prior to use.

  • Charging the Flask: To the flask, add 4-methylpentanenitrile (10.0 g, 0.103 mol), anhydrous ethanol (20 mL), and anhydrous diethyl ether (50 mL).

  • Initiating the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Begin bubbling a slow stream of dry hydrogen chloride gas through the stirred solution.

  • Reaction Monitoring: Continue the introduction of HCl gas for 2-3 hours, maintaining the temperature at 0 °C. The reaction progress can be monitored by the precipitation of the white, crystalline ethyl 4-methylpentanimidate hydrochloride.

  • Completion and Isolation: Once the reaction is complete (as indicated by the cessation of further precipitation), stop the flow of HCl gas. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing and Drying: Wash the collected Pinner salt with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield the ethyl 4-methylpentanimidate hydrochloride.

Experimental_Workflow Start Start Setup Assemble and dry glassware Start->Setup Charge Charge flask with 4-methylpentanenitrile, anhydrous ethanol, and anhydrous diethyl ether Setup->Charge Cool Cool reaction mixture to 0 °C Charge->Cool HCl Bubble dry HCl gas through the mixture Cool->HCl Monitor Monitor for precipitation of Pinner salt HCl->Monitor Isolate Isolate product by vacuum filtration Monitor->Isolate Wash Wash with cold anhydrous diethyl ether Isolate->Wash Dry Dry product under vacuum Wash->Dry End Obtain Ethyl 4-methylpentanimidate hydrochloride Dry->End

Figure 2: Experimental workflow for ethyl 4-methylpentanimidate synthesis.

Causality Behind Experimental Choices and Potential Challenges

The success of the Pinner reaction is highly dependent on careful control of the reaction conditions. The following points highlight the rationale behind the chosen experimental parameters and potential challenges to be aware of.

  • Anhydrous Conditions: The absolute necessity for anhydrous conditions cannot be overstated. Any presence of water will lead to the hydrolysis of the intermediate Pinner salt to form ethyl 4-methylpentanoate, the corresponding ester.[5][6] This is a common side reaction and the primary reason for lower yields.

  • Low Temperature: The reaction is conducted at 0 °C to minimize the formation of side products. Imidate hydrochlorides are thermodynamically unstable at higher temperatures and can rearrange to form N-substituted amides or decompose.[1][7]

  • Excess HCl: A continuous stream of anhydrous HCl is used to ensure complete protonation of the nitrile and to drive the reaction to completion.

  • Steric Hindrance: While the Pinner reaction is generally effective for a wide range of nitriles, sterically hindered nitriles may exhibit slower reaction rates.[6] The isobutyl group of 4-methylpentanenitrile presents a moderate level of steric bulk, which may necessitate slightly longer reaction times compared to unbranched nitriles.

Characterization of Ethyl 4-Methylpentanimidate Hydrochloride

The synthesized ethyl 4-methylpentanimidate hydrochloride can be characterized using standard spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.0-4.5 ppm and a triplet around 1.2-1.5 ppm), signals for the isobutyl group (a multiplet for the CH, a doublet for the two CH₃ groups, and a triplet for the CH₂), and a broad signal for the NH₂⁺ protons.
¹³C NMR A signal for the imidate carbon (C=N) in the range of 160-180 ppm, along with signals for the carbons of the ethyl and isobutyl groups.[8][9]
IR Spectroscopy A strong absorption band in the region of 1650-1690 cm⁻¹ corresponding to the C=N stretching vibration, and a broad absorption for the N-H stretching of the ammonium salt.
Melting Point A sharp melting point is indicative of a pure crystalline solid.

Subsequent Transformations of the Pinner Salt: A Versatile Intermediate

The true synthetic utility of the Pinner reaction lies in the reactivity of the resulting imidate salt.[1][3]

Hydrolysis to Ethyl 4-Methylpentanoate

Treatment of ethyl 4-methylpentanimidate hydrochloride with water leads to its hydrolysis to form ethyl 4-methylpentanoate.[5] This reaction is typically carried out by dissolving the Pinner salt in water, often with gentle heating.[10]

Formation of 4-Methylpentanamidine

Reaction of the Pinner salt with ammonia or amines provides a straightforward and efficient route to amidines.[11] For the synthesis of 4-methylpentanamidine, the ethyl 4-methylpentanimidate hydrochloride would be treated with a solution of ammonia. The resulting amidinium salt can then be neutralized to yield the free amidine.

Pinner_Salt_Transformations PinnerSalt Ethyl 4-methylpentanimidate Hydrochloride Ester Ethyl 4-methylpentanoate PinnerSalt->Ester Hydrolysis (H₂O) Amidine 4-Methylpentanamidine PinnerSalt->Amidine Aminolysis (NH₃)

Figure 3: Subsequent transformations of the Pinner salt.

Conclusion

The Pinner reaction remains a highly relevant and powerful tool in modern organic synthesis for the preparation of imidates and their derivatives. The synthesis of ethyl 4-methylpentanimidate from 4-methylpentanenitrile and ethanol serves as an excellent example of this transformation. By understanding the underlying mechanism and adhering to the critical experimental parameters, particularly the use of anhydrous conditions and low temperatures, researchers can reliably access this versatile intermediate. The ability to readily convert the resulting Pinner salt into esters and amidines further underscores the importance of this reaction in the synthesis of a wide range of molecules of interest to the pharmaceutical and drug development industries.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

  • Pinner Reaction. Organic Chemistry Portal. [Link]

  • Pinner Reaction. SynArchive. [Link]

  • Pfaff, D., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1863-1869. [Link]

  • Nitriles to Esters. Chemistry Steps. [Link]

  • Nitrile to Ester. Common Conditions. [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]

  • Amidine. Wikipedia. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • 2-Ethyl-4-methylpentanamide. PubChem. [Link]

  • Imidazolinium and amidinium salts as Lewis acid organocatalysts. Beilstein Journal of Organic Chemistry. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • Ethyl 4-methylpentanoate. PubChem. [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry. [Link]

  • Hydrolysis of esters. Chemguide. [Link]

  • Synthesis and properties of acetamidinium salts. Journal of Cheminformatics. [Link]

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • 2-Ethyl-4-methylpentanoic acid. PubChem. [Link]

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Foundational

Ethyl 4-methylpentanimidate: Comprehensive Toxicity Profile and Safety Data Synthesis

Executive Summary Ethyl 4-methylpentanimidate (frequently isolated and handled as its hydrochloride salt, CAS 1234710-80-5) is a highly reactive imidoester utilized extensively in advanced organic synthesis, bioconjugati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-methylpentanimidate (frequently isolated and handled as its hydrochloride salt, CAS 1234710-80-5) is a highly reactive imidoester utilized extensively in advanced organic synthesis, bioconjugation, and pharmaceutical intermediate development[1]. Due to its potent electrophilic nature, the compound presents specific toxicological risks—primarily mucosal irritation, protein cross-linking, and sensitization. This whitepaper provides an in-depth mechanistic analysis of its toxicity, core Safety Data Sheet (SDS) directives, and a validated experimental workflow for assessing its biological reactivity.

Physicochemical Profiling & Structural Causality

The toxicological behavior of Ethyl 4-methylpentanimidate is directly dictated by its molecular structure. The central imidate functional group (-C(=NH)OEt) acts as a hard electrophile. The addition of the isobutyl tail (4-methylpentyl chain) imparts moderate lipophilicity, enhancing cellular membrane permeability compared to shorter-chain analogs.

Table 1: Physicochemical and Structural Data

PropertyValue / Description
Chemical Name Ethyl 4-methylpentanimidate hydrochloride
CAS Number 1234710-80-5[1]
Molecular Formula C8H18ClNO (Hydrochloride salt)[1]
Molecular Weight 179.69 g/mol [1]
Reactivity Profile Highly moisture-sensitive. Hydrolyzes in aqueous environments to yield ethyl 4-methylpentanoate and ammonia gas[2].
Electrophilicity High; reacts rapidly with primary amines (e.g., lysine residues) at pH 7.0–10.0[2].

Mechanistic Toxicology & Biological Signaling

The primary hazard of Ethyl 4-methylpentanimidate stems from its targeted reactivity toward nucleophilic biological macromolecules. Rather than causing non-specific oxidative stress, imidates act via targeted covalent modification (haptenation).

At physiological to slightly alkaline pH, the unprotonated ε-amino groups of lysine residues on epidermal and mucosal proteins attack the electrophilic imine carbon of the imidate[2]. This nucleophilic addition forms an unstable tetrahedral intermediate, which subsequently collapses to eject ethanol, leaving behind a stable covalent amidine linkage.

This haptenation alters the tertiary structure of native self-proteins, rendering them immunogenic. Skin-resident dendritic cells (Langerhans cells) internalize these adducted proteins, process them, and present the haptenated peptides via MHC Class II to naive T-cells in the draining lymph nodes. This signaling cascade initiates Type IV delayed hypersensitivity (allergic contact dermatitis). Furthermore, ambient moisture causes the unreacted imidate to hydrolyze, releasing ammonia gas, which drives acute respiratory and ocular irritation[3].

G A Ethyl 4-methylpentanimidate C Tetrahedral Intermediate A->C Nucleophilic Attack (pH 7-9) B Biological Nucleophiles (Lysine ε-amino) B->C D Amidine Adduct (Haptenated Protein) C->D Elimination E Ethanol Release C->E Byproduct F Dendritic Cell Activation (Sensitization) D->F Immune Recognition

Caption: Biochemical mechanism of imidate-induced cellular irritation via protein adduction.

Comprehensive Safety Data Sheet (SDS) Directives

Handling Ethyl 4-methylpentanimidate requires strict adherence to risk mitigation protocols due to its dual threat of covalent protein modification and ammonia release upon hydrolysis[3].

Table 2: GHS Classification and PPE Specifications

CategorySpecification / Hazard Statement
GHS Hazards H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation.
Prevention P261 : Avoid breathing dust/fumes/gas/mist/vapors. P280 : Wear protective gloves/protective clothing/eye protection/face protection.
Storage Store at -20°C under inert gas (Argon/Nitrogen). Keep strictly desiccated[3].
Engineering Controls Handle exclusively within a certified Class II Type A2 biological safety cabinet or chemical fume hood to prevent inhalation of ammonia byproducts[3].

Experimental Workflows for Toxicity Assays

To empirically validate the sensitization potential of Ethyl 4-methylpentanimidate without utilizing in vivo animal models, the Direct Peptide Reactivity Assay (DPRA - OECD TG 442C) is employed. This self-validating in chemico system quantifies the chemical's ability to deplete synthetic peptides containing lysine or cysteine, which directly correlates with its haptenation capacity and sensitization risk.

G Step1 1. Reagent Prep (Imidate + Cys/Lys Peptides) Step2 2. Co-Incubation (24h at 25°C in dark) Step1->Step2 Step3 3. HPLC-UV Analysis (220 nm detection) Step2->Step3 Step4 4. Peak Integration & Depletion Calculation Step3->Step4 Step5 5. Sensitization Prediction (Positive if > 6.38%) Step4->Step5

Caption: Direct Peptide Reactivity Assay (DPRA) workflow for assessing skin sensitization.

Step-by-Step DPRA Methodology:

Step 1: Peptide Stock Preparation

  • Procure standard Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) heptapeptides.

  • Dissolve the Cysteine peptide in 0.1 M phosphate buffer (pH 7.5) and the Lysine peptide in 0.1 M ammonium acetate buffer (pH 10.2) to achieve a final concentration of 0.667 mM.

Step 2: Test Chemical Preparation

  • Dissolve Ethyl 4-methylpentanimidate hydrochloride in anhydrous acetonitrile to a concentration of 100 mM.

  • Causality Note: This must be prepared immediately before use. Exposure to ambient moisture will cause premature hydrolysis of the imidate to the unreactive ester, resulting in false-negative depletion scores.

Step 3: Co-Incubation

  • Mix the peptide solutions with the test chemical in amber glass HPLC vials.

  • Establish a molar ratio of 1:10 for the Cysteine peptide and 1:50 for the Lysine peptide (accounting for the lower nucleophilicity of lysine vs. cysteine).

  • Incubate the sealed vials at 25°C for exactly 24 hours in the dark.

Step 4: HPLC-UV Analysis

  • Analyze the samples using a Reverse-Phase HPLC system equipped with a C18 column (e.g., Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.085% TFA in acetonitrile.

  • Run a linear gradient from 10% to 25% B over 10 minutes. Monitor peptide absorbance at 220 nm.

Step 5: Data Interpretation (Self-Validation)

  • Calculate the percent depletion of the unreacted peptide peak compared to the vehicle control (acetonitrile only).

  • A mean peptide depletion of > 6.38% categorizes the imidate as a positive sensitizer. The inclusion of positive controls (e.g., cinnamic aldehyde) and co-elution checks ensures the system is self-validating and free from analytical artifacts.

References

  • Chemsrc. "CAS No. 1234710-80-5 | Ethyl 4-methylpentanimidate hydrochloride". Chemsrc Database.
  • ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers". Organic Process Research & Development.
  • Benchchem. "Methyl pentanimidate | 57246-71-6 Safety and Handling". Benchchem Safety Database.

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of Ethyl 4-methylpentanimidate in Modern Heterocyclic Synthesis

Abstract: This technical guide provides an in-depth exploration of Ethyl 4-methylpentanimidate, a versatile and reactive building block for the synthesis of nitrogen-containing heterocyclic compounds. We delve into the f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth exploration of Ethyl 4-methylpentanimidate, a versatile and reactive building block for the synthesis of nitrogen-containing heterocyclic compounds. We delve into the foundational Pinner reaction for its preparation and present detailed, field-proven protocols for its application in constructing high-value heterocyclic cores, including 1,2,4-oxadiazoles, 1,3,5-triazines, and pyrimidines. The causality behind experimental choices, reaction mechanisms, and practical troubleshooting advice is discussed to empower researchers, medicinal chemists, and drug development professionals in leveraging this reagent for accelerated discovery programs.

The Foundation: Synthesis and Properties of Ethyl 4-methylpentanimidate

Ethyl 4-methylpentanimidate, often utilized as its more stable hydrochloride salt (a "Pinner salt"), is a valuable imino ester. Its utility stems from the electrophilic nature of the imidate carbon, which readily reacts with a variety of nucleophiles. The most direct and classical route to this intermediate is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[1][2]

1.1. The Pinner Reaction: Mechanism and Rationale

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a relatively weak nucleophile like ethanol. The resulting protonated imidate is then stabilized as the hydrochloride salt.[3]

Causality of Experimental Conditions:

  • Anhydrous Conditions: The exclusion of water is paramount. Pinner salts are highly susceptible to hydrolysis, which leads to the formation of the corresponding ester (ethyl 4-methylpentanoate) as an undesired byproduct.[3][4] All glassware must be oven-dried, and anhydrous solvents are required.

  • Low Temperature: The reaction is typically conducted at low temperatures (0–5 °C) to prevent the thermodynamically unstable imidate salt from rearranging into the N-alkyl amide (N-ethyl-4-methylpentanamide).[2]

Caption: Pinner reaction mechanism for Ethyl 4-methylpentanimidate synthesis.

1.2. Protocol: Synthesis of Ethyl 4-methylpentanimidate Hydrochloride

This protocol details the laboratory-scale preparation of the Pinner salt from 4-methylpentanenitrile (isocapronitrile).

ParameterValue/ConditionRationale
Reactants 4-methylpentanenitrile (1.0 eq), Anhydrous Ethanol (1.1 - 1.5 eq)A slight excess of ethanol ensures complete reaction of the nitrile.
Catalyst/Solvent Anhydrous Diethyl Ether or DichloromethaneProvides an inert medium for the reaction.
Acid Anhydrous Hydrogen Chloride (gas)Gaseous HCl is bubbled through the solution to saturation.
Temperature 0–5 °CPrevents thermal decomposition of the Pinner salt.[2]
Reaction Time 4–12 hours (or until precipitation ceases)Reaction progress is monitored by the formation of the solid Pinner salt.
Workup Filtration under inert atmosphereProtects the hygroscopic product from atmospheric moisture.

Step-by-Step Methodology:

  • Set up a three-necked, oven-dried, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a calcium chloride drying tube.

  • Charge the flask with 4-methylpentanenitrile (1.0 eq) and anhydrous ethanol (1.2 eq) dissolved in anhydrous diethyl ether (approx. 2 M concentration).

  • Cool the reaction mixture to 0 °C using an ice-salt bath.

  • Begin bubbling a slow, steady stream of anhydrous HCl gas through the vigorously stirred solution.

  • Continue the HCl addition until the solution is saturated. A white precipitate of the Pinner salt will begin to form.

  • Seal the flask and allow it to stand at 0–4 °C for 12 hours to ensure complete precipitation.

  • Collect the white crystalline solid by filtration under a blanket of dry nitrogen.

  • Wash the crystals with two portions of cold, anhydrous diethyl ether to remove unreacted starting materials.

  • Dry the product under vacuum to yield Ethyl 4-methylpentanimidate hydrochloride, which should be stored in a desiccator and used promptly.

Application in 1,2,4-Oxadiazole Synthesis

1,2,4-Oxadiazoles are privileged heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for ester and amide functionalities to improve metabolic stability.[5] A highly robust and versatile method for their construction is the reaction of an imidate with an amidoxime, which proceeds via O-acylation followed by a cyclodehydration.[6][7]

2.1. Mechanism: Imidate-Amidoxime Condensation

The reaction begins with the nucleophilic attack of the amidoxime nitrogen onto the electrophilic carbon of the imidate. This is followed by the elimination of ethanol to form an O-acylamidoxime intermediate. This intermediate, often without isolation, undergoes thermal or base-catalyzed cyclodehydration to furnish the stable 1,2,4-oxadiazole ring.[5]

Caption: General workflow for the one-pot synthesis of 1,2,4-oxadiazoles.

2.2. Protocol: Synthesis of 3-(3-methylbutyl)-5-phenyl-1,2,4-oxadiazole

ParameterValue/ConditionRationale
Reactants Ethyl 4-methylpentanimidate HCl (1.0 eq), Benzamidoxime (1.0 eq)Equimolar amounts are typically sufficient for high conversion.
Solvent Dioxane or TolueneHigh-boiling aprotic solvents facilitate the cyclodehydration step.
Base Pyridine (2.0 eq) or Sodium Acetate (1.5 eq)Neutralizes the HCl salt and catalyzes the cyclization.
Temperature 100–110 °C (Reflux)Provides the thermal energy required for the elimination and ring-closing steps.
Reaction Time 6–18 hoursReaction progress should be monitored by TLC or LC-MS.
Workup Aqueous wash, extraction, and column chromatographyStandard procedure to isolate and purify the neutral heterocyclic product.[5]

Step-by-Step Methodology:

  • To a solution of benzamidoxime (1.0 eq) in dioxane (0.5 M), add Ethyl 4-methylpentanimidate hydrochloride (1.0 eq) and pyridine (2.0 eq).

  • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 12 hours, monitoring the disappearance of starting materials by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-(3-methylbutyl)-5-phenyl-1,2,4-oxadiazole.

Application in 1,3,5-Triazine Synthesis

Substituted 1,3,5-triazines are a class of heterocycles with broad applications, from materials science to pharmaceuticals.[8][9] Imidates serve as versatile bis-electrophiles for the construction of the triazine core when reacted with suitable nitrogen-based nucleophiles.[10] A compelling example is the reaction with aminotriazoles to form fused triazolo[4,3-a][10][11][12]triazine systems.[10]

3.1. Mechanism: Cyclocondensation with Bifunctional Nucleophiles

In this pathway, the imidate reacts with a compound containing two nucleophilic nitrogen centers, such as an amidine or an amino-heterocycle. The reaction typically proceeds via an initial addition-elimination at the imidate carbon to form an intermediate, which then undergoes an intramolecular cyclization to form the six-membered triazine ring.[10]

Caption: General mechanism for 1,3,5-triazine synthesis from an imidate.

3.2. Protocol: Synthesis of 2-(3-methylbutyl)-4,6-diamino-1,3,5-triazine

This protocol describes the reaction of the free imidate (generated in situ) with guanidine.

ParameterValue/ConditionRationale
Reactants Ethyl 4-methylpentanimidate HCl (1.0 eq), Guanidine HCl (1.0 eq)Guanidine provides the N-C-N fragment for the triazine ring.
Base Sodium Ethoxide (2.1 eq)Neutralizes both hydrochloride salts and promotes the condensation.
Solvent Anhydrous EthanolServes as both the solvent and the medium for generating the base.
Temperature Reflux (approx. 78 °C)Drives the condensation and cyclization to completion.
Reaction Time 24 hoursEnsures complete conversion of the intermediates.
Workup Cooling, filtration, and recrystallizationThe product often precipitates from the reaction mixture upon cooling.

Step-by-Step Methodology:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.1 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • To the cooled sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir for 15 minutes.

  • Add Ethyl 4-methylpentanimidate hydrochloride (1.0 eq) in one portion.

  • Heat the resulting suspension to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath for 1 hour.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and then water to remove inorganic salts.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Application in Pyrimidine Synthesis

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of bioactive molecules.[13][14] A classical and effective synthesis involves the condensation of an imidate with an active methylene compound, which provides two carbons of the pyrimidine ring.[15]

4.1. Protocol: Synthesis of 4-amino-5-cyano-2-(3-methylbutyl)-6-methylpyrimidine

This protocol details the reaction of Ethyl 4-methylpentanimidate with an enamine derived from an active methylene compound.

ParameterValue/ConditionRationale
Reactants Ethyl 4-methylpentanimidate HCl (1.0 eq), 3-Aminocrotononitrile (1.05 eq)The enaminonitrile acts as the C-C-N building block.[16]
Base Sodium Ethoxide (1.1 eq)Neutralizes the Pinner salt to generate the reactive free imidate.
Solvent Anhydrous EthanolCommon solvent for this type of condensation.
Temperature Reflux (approx. 78 °C)Provides energy for the cyclization and aromatization steps.
Reaction Time 12–18 hoursMonitored by TLC for consumption of the imidate.
Workup Concentration and recrystallizationThe product is often a solid that can be purified without chromatography.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Add 3-aminocrotononitrile (1.05 eq) to the solution and stir for 10 minutes.

  • Add Ethyl 4-methylpentanimidate hydrochloride (1.0 eq) to the mixture.

  • Heat the reaction to reflux and maintain for 16 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with cold water, and collect the resulting solid by filtration.

  • Wash the solid with cold water and a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the target pyrimidine. Recrystallize from ethanol if necessary.

Troubleshooting and Safety

  • Problem: Low yield of Pinner salt.

    • Cause: Moisture in reagents or glassware.

    • Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous grade solvents and freshly opened reagents. Handle HCl gas with appropriate safety measures in a well-ventilated fume hood.[4]

  • Problem: Formation of ester or amide byproducts.

    • Cause: Presence of water during the reaction or workup (ester), or excessive heat (amide).[4]

    • Solution: Maintain strict anhydrous conditions and control the reaction temperature carefully, especially during the Pinner salt formation.

  • Safety: The Pinner reaction involves corrosive anhydrous HCl gas. All operations should be performed in a certified chemical fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Guanidine and other nitrogen-rich compounds can be energetic; handle with care.

Conclusion

Ethyl 4-methylpentanimidate is a powerful and versatile reagent for constructing a diverse array of medicinally relevant heterocyclic systems. Through straightforward and scalable protocols based on the Pinner reaction and subsequent cyclocondensations, researchers can efficiently access substituted 1,2,4-oxadiazoles, 1,3,5-triazines, and pyrimidines. Understanding the underlying mechanisms and critical experimental parameters, as detailed in this guide, is key to successfully employing this valuable synthetic tool in drug discovery and development.

References

  • Taylor & Francis. (2006, August 18). Heterocyclization of Imidates with 3‐Alkyl‐5‐amino‐1‐phenyl‐1,2,4‐triazoles: Synthesis of New Triazolotriazines. Retrieved from [Link]

  • Indian Academy of Sciences. Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Retrieved from [Link]

  • MDPI. (2023, March 12). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from [Link]

  • ResearchGate. Synthesis of imidazole 1, 3, 4-oxadiazole derivative. Retrieved from [Link]

  • Grokipedia. Pinner triazine synthesis. Retrieved from [Link]

  • Beilstein Journals. (2013, October 25). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Retrieved from [Link]

  • PubMed. (2025, March 15). Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking. Retrieved from [Link]

  • Researcher.Life. Synthesis of 1,3,4-oxadiazoles carrying imidazole moiety. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Retrieved from [Link]

  • Revues Scientifiques Marocaines. CONTRIBUTION OF IMIDATES IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Indian Academy of Sciences. Influence of imidazole and bifunctional nucleophiles on the micellar catalysed hydrolysis and hydroxylaminolysis of esters. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

  • MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Wikipedia. Pinner reaction. Retrieved from [Link]

  • MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Retrieved from [Link]

  • ResearchGate. (2025, September 1). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • Wiley Online Library. Relations between Structure and Reactivity of Ambifunctional Nucleophilic Compounds. Retrieved from [Link]

  • Chem-Station. (2017, June 5). Pinner Reaction. Retrieved from [Link]

  • ResearchGate. (2026, January 11). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • PubMed Central. Enantioselective bifunctional iminophosphorane catalyzed sulfa-Michael addition of alkyl thiols to unactivated β-substituted-α,β-unsaturated esters. Retrieved from [Link]

  • SciSpace. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • PubMed Central. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Retrieved from [Link]

  • PubMed. (2005, February 2). Bifunctional Lewis acid-nucleophile-based asymmetric catalysis: mechanistic evidence for imine activation working in tandem with chiral enolate formation in the synthesis of beta-lactams. Retrieved from [Link]

  • PubMed. Bifunctional imidoesters as cross-linking reagents. Retrieved from [Link]

  • PubChem. 2-Ethyl-4-methylpentanamide. Retrieved from [Link]

  • Google Patents. Method for producing ethyl 4-methyloctanoate.

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Application

Application Note: Advanced Protein Cross-Linking Using Ethyl 4-methylpentanimidate (E4MP) Derivatives

Executive Summary Cross-linking is a foundational technique in structural biology for mapping protein-protein interactions and stabilizing transient complexes. While traditional linear imidoesters like Dimethyl adipimida...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cross-linking is a foundational technique in structural biology for mapping protein-protein interactions and stabilizing transient complexes. While traditional linear imidoesters like Dimethyl adipimidate (DMA) and Dimethyl suberimidate (DMS) are industry standards, Ethyl 4-methylpentanimidate (E4MP) and its homobifunctional derivatives offer unique biochemical advantages. The incorporation of a branched aliphatic spacer (the 4-methylpentyl group) significantly increases the lipophilicity of the cross-linker. This structural modification enhances membrane permeability for in situ applications and introduces steric hindrance that modulates the hydrolysis rate of the imidate moiety, providing a more robust operational window during complex conjugation workflows.

This application note details the mechanistic principles, comparative advantages, and self-validating protocols for utilizing E4MP derivatives in both soluble and membrane-bound protein cross-linking.

Mechanistic Principles & Causality

The Imidoester Chemistry

Imidoester cross-linkers react rapidly and specifically with primary amines—primarily the ϵ -amines of lysine residues and N-terminal α -amines—to form highly stable amidine bonds .

Causality in pH Selection: The conjugation chemistry is strictly governed by pH. The reaction requires the target amine to be in an unprotonated, nucleophilic state, which is favored at alkaline pH. However, the imidoester group is highly susceptible to aqueous hydrolysis, a competing side reaction that accelerates as pH increases. Consequently, a pH range of 8.0 to 9.0 is mandatory to balance optimal amine reactivity with the cross-linker's half-life .

Charge Preservation: Unlike N-Hydroxysuccinimide (NHS) esters that neutralize the positive charge of lysine upon conjugation, imidoesters form an amidine bond that remains protonated at physiological pH. This preserves the native charge distribution of the protein, minimizing cross-linking-induced conformational artifacts and retaining biological activity .

The Monofunctional Cross-Linking Anomaly

While homobifunctional derivatives (Bis-E4MP) are explicitly designed for cross-linking, researchers must be aware of anomalous behavior in dense lipid-protein matrices. Foundational studies have demonstrated that even putative monofunctional imidoesters can induce considerable cross-linking of both phospholipids and proteins in cell membranes by forming bis-derivatives in situ. This occurs because the high local concentration of nucleophiles in the membrane environment allows the intermediate to react a second time, effectively cross-linking adjacent components without a bifunctional spacer.

Mechanism N1 Protein Lysine (Primary Amine) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 E4MP Derivative (Imidoester) N2->N3 N4 Amidine Bond (Charge Preserved) N3->N4 -H+ (pH 8-9) N5 Ethanol Leaving Group N3->N5 Elimination

Chemical mechanism of E4MP imidoester reacting with a primary amine to form an amidine bond.

Quantitative Data: Cross-Linker Comparison

To select the appropriate reagent, compare the structural properties of E4MP derivatives against standard commercial imidoesters.

Cross-LinkerTypeSpacer Arm Length (Å)Membrane PermeabilityCleavabilityOptimal pH
E4MP MonofunctionalN/AHigh (Lipophilic)No8.0 - 9.0
Bis-E4MP Homobifunctional~10.5High (Lipophilic)No8.0 - 9.0
DMA Homobifunctional8.6ModerateNo8.0 - 9.0
DMP Homobifunctional9.2ModerateNo8.0 - 9.0
DTBP Homobifunctional11.9ModerateYes (Thiols)8.0 - 9.0

Experimental Protocols

The following workflows are designed as self-validating systems. Every step includes the mechanistic reasoning to prevent common failure modes such as premature reagent hydrolysis or buffer competition.

Workflow A 1. Reagent Equilibration (30 min at RT to prevent condensation) C 3. Cross-linking Reaction (10-50x molar excess, 30-60 min) A->C B 2. Buffer Exchange (Amine-free buffer, pH 8.0-8.5) B->C D 4. Quenching (Add Tris or Glycine, 15 min) C->D E 5. Validation & Analysis (SDS-PAGE / Mass Spectrometry) D->E

Standard self-validating workflow for E4MP-mediated protein cross-linking.

Protocol A: Cross-Linking Soluble Proteins with Bis-E4MP

Materials Required:

  • Cross-linking Buffer: 0.2 M Triethanolamine, pH 8.0 (or 0.1 M HEPES, pH 8.5). Critical: Do not use Tris or Glycine, as their primary amines will irreversibly consume the imidoester.

  • Stop Solution: 1 M Tris-HCl, pH 7.5.

  • Bis-E4MP Reagent: Stored desiccated at -20°C.

Step-by-Step Procedure:

  • Equilibration (Causality): Remove the Bis-E4MP vial from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. Imidoesters are highly moisture-sensitive; opening a cold vial causes condensation, leading to rapid hydrolysis of the reactive groups before they ever touch your sample.

  • Protein Preparation: Dialyze or desalt the protein sample into the Cross-linking Buffer. Adjust the protein concentration to 1–5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve Bis-E4MP in the Cross-linking Buffer to a concentration of 50 mM. Do not store this solution; the imidate moiety hydrolyzes in aqueous environments within minutes to hours.

  • Reaction: Add the cross-linker to the protein solution to achieve a 10- to 50-fold molar excess. Incubate at room temperature for 30–60 minutes.

  • Quenching: Add the Stop Solution to a final concentration of 50 mM. Incubate for 15 minutes. The excess primary amines in the Tris buffer will rapidly react with any remaining imidoester groups, halting the reaction.

  • Self-Validation Step: Run an SDS-PAGE gel comparing the cross-linked sample against a non-cross-linked control. Successful conjugation is validated by the quantitative depletion of the monomeric protein band and the appearance of distinct higher-molecular-weight oligomer bands. If the monomer persists unchanged, the E4MP reagent likely hydrolyzed prior to addition.

Protocol B: In Situ Cross-Linking of Membrane Proteins

Because of the 4-methylpentyl spacer, E4MP derivatives excel at penetrating lipid bilayers to capture transient membrane protein interactions.

Step-by-Step Procedure:

  • Cell Preparation: Wash adherent or suspension cells three times with ice-cold PBS (pH 8.0). Reasoning: This removes serum proteins from the culture media, which contain abundant free amines that would act as a sink for the cross-linker.

  • Reagent Introduction: Prepare a 10–20 mM solution of Bis-E4MP in PBS. Immediately overlay onto the cells and incubate at 4°C for 2 hours. Reasoning: The lower temperature slows down lipid dynamics and endocytosis, physically trapping transient membrane protein interactions while the lipophilic E4MP partitions into the bilayer.

  • Quenching: Add 100 mM Glycine for 15 minutes at 4°C to quench unreacted imidates.

  • Extraction: Lyse the cells using a non-ionic detergent (e.g., 1% Triton X-100 or NP-40) to extract the cross-linked complexes for downstream immunoprecipitation or Western blotting.

References

  • Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters Crain RC, Marinetti GV. Chemistry and Physics of Lipids. 1978. URL:[Link]

  • Homobifunctional Imidoester Cross-linkers Technical Data Interchim URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing molar yield for Ethyl4-methylpentanimidate synthesis

Welcome to the Technical Support Center for the synthesis of Ethyl 4-methylpentanimidate . This imidate (often referred to as a Pinner salt) is a highly reactive electrophilic building block used extensively in drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-methylpentanimidate . This imidate (often referred to as a Pinner salt) is a highly reactive electrophilic building block used extensively in drug development and heterocycle synthesis. It is synthesized via the classic acid-catalyzed Pinner reaction between 4-methylpentanenitrile (isocapronitrile) and ethanol.

Because the protonated nitrilium ion intermediate is highly susceptible to competing nucleophilic attack by water and thermal degradation, optimizing the molar yield requires absolute precision over stoichiometry, temperature, and atmospheric conditions. This guide provides field-proven methodologies, mechanistic troubleshooting, and a self-validating protocol to ensure reproducible, high-yield synthesis.

Mechanistic Workflow & Causality Pathways

Understanding the logical relationships between your reaction conditions and potential side products is the first step in troubleshooting yield loss. The diagram below maps the desired synthetic pathway against the two most common modes of failure: hydrolysis and thermal degradation.

PinnerReaction Reactants 4-Methylpentanenitrile + Ethanol + HCl Intermediate Protonated Nitrilium Ion Intermediate Reactants->Intermediate Anhydrous HCl 0-5 °C Target Ethyl 4-methylpentanimidate Hydrochloride Intermediate->Target Nucleophilic Attack by Ethanol Water H2O Exposure (Moisture) Target->Water Inadequate drying Heat T > 15°C (Thermal Stress) Target->Heat Poor temp control Ester Ethyl 4-methylpentanoate (Hydrolysis Product) Water->Ester Irreversible Hydrolysis Amide 4-Methylpentanamide (Degradation Product) Heat->Amide Thermal degradation

Caption: Logical relationships and side-product pathways in the Pinner synthesis of Ethyl 4-methylpentanimidate.

Critical Parameters & Yield Impact

Quantitative optimization of the Pinner reaction relies on balancing the equilibrium of the nucleophilic attack while suppressing side reactions. Below is a summary of how specific parameters impact your final molar yield.

ParameterSub-optimal ConditionOptimized ConditionImpact on Molar YieldMechanistic Causality
Temperature > 15 °C0 – 5 °CDecreases by 30–40%Elevated temperatures promote the thermal degradation of the imidate into 4-methylpentanamide and orthoesters 1.
HCl:Nitrile Ratio < 1.0 eq1.1 – 1.5 eqPlateaus at < 50%Sub-stoichiometric acid leaves unprotonated nitrile, preventing the formation of the reactive nitrilium ion 2.
Ethanol:Nitrile Ratio 1.0 eq2.0 – 5.0 eqDecreases by 15–20%A moderate excess of alcohol drives the equilibrium forward; massive excess risks over-alkylation 3.
Moisture Content > 500 ppm< 50 ppm (Anhydrous)Complete failureWater acts as a superior nucleophile, irreversibly hydrolyzing the Pinner salt into ethyl 4-methylpentanoate 1.

Self-Validating Experimental Protocol

To bypass the hazards and moisture-sensitivity of handling gaseous HCl cylinders, this protocol utilizes the in situ generation of anhydrous HCl via acetyl chloride 4. This creates a self-validating system: the acetyl chloride inherently scavenges trace moisture in the solvent, guaranteeing the anhydrous conditions required for success.

Step 1: System Purging & Preparation

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer, internal thermometer, and an addition funnel.

  • Purge the system with ultra-high purity Nitrogen (N₂) for 15 minutes to establish a strictly anhydrous environment.

Step 2: Reagent Charging

  • Charge the flask with 4-methylpentanenitrile (1.0 eq, 100 mmol) and anhydrous ethanol (3.0 eq, 300 mmol).

  • Add 100 mL of anhydrous cyclopentyl methyl ether (CPME) or diethyl ether as the solvent.

  • Cool the reaction mixture to -5 °C using an ice-salt bath.

Step 3: In Situ HCl Generation (Causality Check)

  • Place acetyl chloride (1.5 eq, 150 mmol) in the addition funnel.

  • Mechanism: Adding acetyl chloride directly to the ethanol generates anhydrous HCl and ethyl acetate in situ. This provides precise stoichiometric control over the acid while chemically drying the reaction matrix.

  • Add the acetyl chloride dropwise over 45 minutes, maintaining the internal temperature strictly below 5 °C to prevent thermal degradation.

Step 4: Reaction Aging & Monitoring

  • Stir the mixture at 0–5 °C for 15–18 hours.

  • Validation: Pull a 0.1 mL aliquot, remove the solvent under vacuum, and analyze via ¹H NMR. The reaction is complete when the alpha-protons of the nitrile shift downfield, confirming complete conversion to the imidate.

Step 5: Isolation & Crystallization

  • Add 150 mL of cold, anhydrous diethyl ether to the flask to fully precipitate the Pinner salt (ethyl 4-methylpentanimidate hydrochloride).

  • Filter the white crystalline solid rapidly under a blanket of N₂ to prevent atmospheric moisture absorption.

  • Wash the filter cake with cold ether (2 x 50 mL) and dry under vacuum at room temperature for 12 hours.

Troubleshooting FAQs

Q: Why is my molar yield plateauing at 50% despite extended reaction times? A: This is a classic symptom of stoichiometric imbalance, specifically regarding the HCl-to-nitrile ratio. The Pinner reaction requires at least a 1.1 molar equivalent of HCl to fully protonate the 4-methylpentanenitrile and form the electrophilic nitrilium ion 2. If you are using exactly 1.0 eq, the reaction will stall. We recommend optimizing the HCl ratio to 1.1–1.5 eq and the ethanol ratio to 2.0–5.0 eq to drive the nucleophilic attack to completion 3.

Q: I am observing a significant ester impurity (ethyl 4-methylpentanoate) in my final product. How can I eliminate this? A: The presence of ethyl 4-methylpentanoate indicates irreversible hydrolysis of the Pinner salt due to moisture 1. Water acts as a competing nucleophile against ethanol. Ensure all solvents are strictly anhydrous (<50 ppm water). If you are bubbling HCl gas, ensure it passes through a concentrated H₂SO₄ drying trap. Alternatively, switch to the in situ HCl generation method using acetyl chloride, which inherently consumes trace water 4.

Q: The product forms a gel-like paste instead of filterable crystals during isolation. What causes this? A: Gelling typically occurs when the molar ratio of HCl exceeds 1.15–1.5 eq relative to the nitrile, which worsens the crystallization conditions and degrades the solvent matrix 2. It can also happen if the reaction temperature exceeds 15 °C, leading to partial thermal degradation into 4-methylpentanamide. Maintain strict temperature control (0–5 °C) and cap your HCl equivalents. Triturating the gel with cold, anhydrous isopropyl acetate or diethyl ether can sometimes rescue the crystalline product.

Q: How do I scale up the HCl introduction safely without causing local overheating? A: Bubbling gaseous HCl on a larger scale often causes exothermic spikes that degrade the nitrile. The most robust scale-up strategy is in situ HCl generation 4. By adding acetyl chloride dropwise to a solution containing your nitrile and excess ethanol at -5 °C, the acetyl chloride reacts with the ethanol to yield ethyl acetate and exactly one equivalent of anhydrous HCl per mole of acetyl chloride. This provides precise stoichiometric control and superior thermal management.

References

  • Pinner reaction - Grokipedia: Reaction Conditions and Challenges. Grokipedia.
  • Synthesis of Ethyl Acetohydroximate and Derivatives from Imidate Hydrochloride.
  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
  • CS272135B1 - Method for monitoring the progress and termination of the Pinner reaction in imidate synthesis.

Sources

Optimization

Improving the stability of Ethyl4-methylpentanimidate during long-term storage

Welcome to the Technical Support Center for handling Ethyl 4-methylpentanimidate . As an imidate ester (often synthesized via the Pinner reaction and isolated as a hydrochloride salt), this compound is a highly reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Ethyl 4-methylpentanimidate . As an imidate ester (often synthesized via the Pinner reaction and isolated as a hydrochloride salt), this compound is a highly reactive and moisture-sensitive intermediate used in drug development and complex organic synthesis.

This guide provides mechanistic insights, troubleshooting workflows, and field-proven protocols to ensure the long-term stability of your reagent.

Mechanistic Insight: The Vulnerability of Imidate Esters

To prevent degradation, we must first understand the causality behind it. Ethyl 4-methylpentanimidate features an highly electrophilic carbon-nitrogen double bond. When exposed to ambient humidity, the compound undergoes rapid nucleophilic attack by water, forming a highly unstable tetrahedral hemi-orthoamide intermediate[1].

The breakdown of this intermediate is governed by stereoelectronic control and the pH of the microenvironment[2]. Because Ethyl 4-methylpentanimidate is typically stored as a hydrochloride salt (acidic/neutral microenvironment), the tetrahedral intermediate exclusively undergoes C-N bond cleavage. This irreversible hydrolysis yields ethyl 4-methylpentanoate (an ester) and ammonium chloride[1].

G A Imidate Hydrochloride (Stable if Dry) B Moisture Exposure (H2O Attack) A->B C Tetrahedral Hemiorthoamide Intermediate B->C D Acidic/Neutral pH (Stereoelectronic Control) C->D E Basic pH (Conformational Shift) C->E F Ester + Amine Salt (Primary Degradants) D->F C-N Cleavage E->F C-N Cleavage G Amide + Alcohol (Secondary Degradants) E->G C-O Cleavage

Mechanism of moisture-induced hydrolysis in imidate salts dictated by pH and stereoelectronics.

Troubleshooting Guide: Identifying Degradation

Q: My Ethyl 4-methylpentanimidate hydrochloride powder has turned into a sticky paste or oil. What happened? A: Your reagent has hydrolyzed. Imidate salts are highly hygroscopic. When exposed to ambient humidity, the solid absorbs water, triggering the hydrolysis cascade described above. The resulting byproduct (ethyl 4-methylpentanoate) is a liquid at room temperature, which causes the observed solid-to-oil morphological transition[3].

Q: How fast does this degradation occur on the benchtop? A: Extremely fast. Studies on structurally similar ethyl imidates demonstrate that exposure to typical laboratory humidity (e.g., 52% Relative Humidity) at ambient temperature can result in approximately 40% hydrolysis within just 19 hours[3].

Quantitative Stability Profile

To illustrate the critical nature of storage conditions, the following table summarizes the degradation kinetics of ethyl imidate salts under varying environmental stresses[3][4]:

Storage ConditionRelative Humidity (RH)DurationDegradation (%)Physical State
Ambient Benchtop (25°C)52%19 Hours~40%Sticky paste / Oil
Standard Desiccator (25°C)<10%5 Days<5%Clumpy solid
Cold Storage (-20°C)<5% (Argon Backfill)6 Months<1%Free-flowing crystalline solid

Standard Operating Procedure (SOP): Optimal Isolation and Storage

To ensure maximum shelf-life, you must implement a self-validating storage system that eliminates both moisture and thermal kinetic energy.

Protocol: Anhydrous Isolation and Cryogenic Storage

  • Step 1: Anhydrous Filtration Isolate the synthesized Ethyl 4-methylpentanimidate hydrochloride via Schlenk line filtration using cold, anhydrous ether. Causality: Cold ether minimizes the solubility of the salt while washing away unreacted starting materials. Using a Schlenk line prevents atmospheric moisture from condensing on the cold filter cake.

  • Step 2: High-Vacuum Desiccation Immediately transfer the filter cake to a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ). Apply high vacuum (<10 mbar) for 24 hours. Causality: P2​O5​ is a highly aggressive desiccant that will scavenge any residual water molecules before they can attack the imidate carbon.

  • Step 3: Inert Atmosphere Aliquoting Transfer the dried solid into amber glass vials inside an Argon-filled glovebox. Causality: Argon is heavier than Nitrogen and provides a superior protective "blanket" over the solid powder, displacing any residual oxygen and moisture. Amber glass prevents photolytic degradation.

  • Step 4: Sealing and Cryogenic Storage Seal the vials with PTFE-lined caps, wrap the seals tightly with Parafilm, and store immediately at -20°C or -80°C. Validation Check: Before use, visually inspect the vial while still cold. The powder must be free-flowing. If clumping is observed, moisture ingress has occurred, and the batch must be re-precipitated or discarded.

Frequently Asked Questions (FAQs)

Q: Can I store the compound as a free base instead of the hydrochloride salt to avoid acidic conditions? A: No. The free base of an imidate ester is significantly less stable and highly prone to both rapid hydrolysis and thermal decomposition. Storing it as a hydrochloride salt protonates the imine nitrogen, stabilizing the resonance structure and drastically increasing its half-life, provided the environment remains strictly anhydrous[1][3].

Q: Does temperature play a role if my storage environment is perfectly dry? A: Yes. Even in the absolute absence of moisture, imidate salts can undergo slow, autocatalytic thermal degradation over time[4]. Elevated temperatures provide the activation energy required for Pinner-type side reactions. Cryogenic storage (-20°C or lower) suppresses these thermodynamic pathways, ensuring long-term integrity.

Q: I need to weigh the material for an experiment. How do I prevent condensation on the cold vial? A: Never open a cold vial. Remove the sealed vial from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 1 hour before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly hygroscopic salt, ruining the entire batch.

References

  • The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Science Publishing. 1

  • Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry - ACS Publications. 3

  • Optimization of storage and manufacture conditions for imidapril hydrochloride in solid state as a way to reduce costs of antihypertensive therapy. PubMed. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Ethyl 4-methylpentanimidate Condensation Reactions

Welcome to the technical support center for the synthesis and application of Ethyl 4-methylpentanimidate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize imidate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and application of Ethyl 4-methylpentanimidate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize imidate chemistry in their synthetic endeavors. Here, we address common challenges and frequently encountered side products in the condensation reactions involving Ethyl 4-methylpentanimidate, providing in-depth, field-tested solutions to enhance reaction efficiency and product purity.

Introduction to Ethyl 4-methylpentanimidate Synthesis

The most common route to Ethyl 4-methylpentanimidate is the Pinner reaction, which involves the acid-catalyzed addition of ethanol to 4-methylpentanitrile.[1] While generally a robust transformation, the reaction is sensitive to several parameters that can lead to the formation of undesired side products. The intermediate in this reaction, the Pinner salt (ethyl 4-methylpentanimidate hydrochloride), is itself a reactive species that can undergo further transformations.[2][3] Understanding the pathways to these side products is crucial for troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of Ethyl 4-methylpentanimidate.

FAQ 1: My yield of Ethyl 4-methylpentanimidate is unexpectedly low. What are the likely causes and how can I improve it?

Several factors can contribute to low product yield. The most common culprits are incomplete reaction, decomposition of the Pinner salt, or the presence of moisture.

  • Incomplete Reaction: Insufficient acid catalyst (anhydrous HCl) is a primary reason for incomplete conversion of the nitrile.[4] Ensure that a slight excess of anhydrous HCl is used. The reaction is also temperature-dependent; while low temperatures are necessary to prevent side reactions, the reaction may proceed very slowly if the temperature is too low.

  • Pinner Salt Decomposition: The intermediate imidate hydrochloride is thermally unstable.[3] If the reaction temperature rises significantly above 0°C, it can decompose.

  • Presence of Water: Even trace amounts of water can lead to the hydrolysis of the imidate, significantly reducing the yield of the desired product.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous ethanol. If using HCl gas, ensure it is dry before bubbling it through the reaction mixture.

  • Optimize HCl Stoichiometry: Use a slight molar excess of anhydrous HCl (typically 1.1 to 1.2 equivalents) relative to the 4-methylpentanitrile.

  • Strict Temperature Control: Maintain the reaction temperature at or below 0°C, especially during the addition of HCl.

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as GC-MS or in-situ IR, to monitor the consumption of the starting nitrile and the formation of the imidate.

FAQ 2: I've identified 4-methylpentanamide as a significant side product. How is this formed and how can I prevent it?

The formation of 4-methylpentanamide is a common issue and can occur through two primary pathways:

  • Hydrolysis of the Imidate: The presence of water in the reaction mixture can hydrolyze the initially formed imidate to the corresponding amide.[4]

  • Thermal Decomposition of the Pinner Salt: At elevated temperatures, the ethyl 4-methylpentanimidate hydrochloride can eliminate ethyl chloride to form 4-methylpentanamide.[2][3]

Mitigation Strategies:

ParameterRecommendationRationale
Reaction Temperature Maintain at or below 0°C.Minimizes the thermal decomposition of the Pinner salt.[3]
Anhydrous Conditions Use anhydrous reagents and solvents, and dry glassware meticulously.Prevents the hydrolysis of the imidate to the amide.[4]
Reaction Time Monitor the reaction and work it up promptly upon completion.Prolonged reaction times, especially at non-optimal temperatures, can favor the formation of the more thermodynamically stable amide.

Reaction Pathway: Formation of 4-Methylpentanamide

imidate Ethyl 4-methylpentanimidate amide 4-Methylpentanamide imidate->amide Thermal Decomposition hydrolysis_intermediate Tetrahedral Intermediate imidate->hydrolysis_intermediate Hydrolysis water H₂O (Moisture) heat Heat (> 0°C) hydrolysis_intermediate->amide decomposition_path - Ethyl Chloride

Caption: Pathways to 4-methylpentanamide formation.

FAQ 3: My product is contaminated with Ethyl 4-methylpentanoate. What leads to its formation?

The presence of the ester, Ethyl 4-methylpentanoate, is a direct result of the hydrolysis of the target imidate in the presence of water.[2] This reaction is catalyzed by acid.

Preventative Measures:

  • Strict Anhydrous Conditions: As with amide formation, the most critical factor is the exclusion of water from the reaction.

  • Anhydrous Work-up: If the reaction mixture is worked up, ensure that all solvents and reagents used in the extraction and washing steps are anhydrous until the imidate is isolated or used in a subsequent step.

Reaction Pathway: Formation of Ethyl 4-methylpentanoate

imidate Ethyl 4-methylpentanimidate protonated_imidate Protonated Imidate imidate->protonated_imidate water H₂O (Moisture) acid_catalyst H⁺ (Acid Catalyst) ester Ethyl 4-methylpentanoate tetrahedral_intermediate Tetrahedral Intermediate protonated_imidate->tetrahedral_intermediate + H₂O tetrahedral_intermediate->ester - NH₃

Caption: Acid-catalyzed hydrolysis to the ester.

FAQ 4: I have a high-boiling point impurity that I suspect is an orthoester. How is this formed and how can I avoid it?

The formation of 1,1,1-triethoxy-4-methylpentane (the orthoester) occurs when the intermediate Pinner salt reacts with an excess of ethanol.[2][5]

Control Strategies:

ParameterRecommendationRationale
Stoichiometry of Ethanol Use a stoichiometric amount or only a slight excess of ethanol (e.g., 1.05-1.1 equivalents).A large excess of the alcohol nucleophile drives the reaction towards orthoester formation.[5]
Reaction Time Avoid prolonged reaction times after the initial imidate has formed.Given sufficient time, the equilibrium can shift towards the thermodynamically stable orthoester.

Reaction Pathway: Formation of the Orthoester

pinner_salt Pinner Salt intermediate Intermediate Adduct pinner_salt->intermediate + Ethanol ethanol Excess Ethanol orthoester 1,1,1-Triethoxy-4-methylpentane intermediate->orthoester + Ethanol, - NH₄Cl

Caption: Formation of the orthoester from the Pinner salt.

Experimental Protocols

Protocol 1: Optimized Synthesis of Ethyl 4-methylpentanimidate Hydrochloride

This protocol is designed to minimize the formation of common side products.

Materials:

  • 4-methylpentanitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas), dried through a sulfuric acid trap

  • Reaction vessel with a gas inlet, stirrer, and cooling bath

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.

  • Charge the flask with 4-methylpentanitrile (1.0 eq) and anhydrous ethanol (1.1 eq).

  • Cool the mixture to -5°C to 0°C using an ice-salt bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution, maintaining the temperature below 5°C.

  • Continue the addition of HCl for 2-4 hours, or until the solution is saturated and a precipitate begins to form.

  • Seal the flask and allow it to stand at 0-4°C for 24-48 hours.

  • Collect the precipitated Pinner salt by filtration under a blanket of dry nitrogen.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield ethyl 4-methylpentanimidate hydrochloride as a crystalline solid.

Protocol 2: Purification of Ethyl 4-methylpentanimidate from Side Products

This procedure outlines a general approach to purify the crude product.

  • Removal of Acidic Impurities: If the crude product is in an organic solvent, wash the solution with a saturated aqueous solution of sodium bicarbonate to remove any residual HCl and 4-methylpentanoic acid (from hydrolysis).

  • Removal of Amide: 4-methylpentanamide is generally more polar than the imidate and ester. It can often be removed by column chromatography on silica gel, using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Separation of Imidate, Ester, and Orthoester: These compounds often have similar polarities and close boiling points, making separation challenging.

    • Fractional Distillation: Careful fractional distillation under reduced pressure may be effective if the boiling points are sufficiently different. The expected boiling point of ethyl 4-methylpentanoate is around 173°C. The imidate and orthoester will have different boiling points, which would need to be determined experimentally.

    • Chromatography: As a last resort, meticulous column chromatography on silica gel or preparative HPLC may be required for complete separation.

References

  • Beilstein Journal of Organic Chemistry.

  • SynArchive.

  • Wikipedia.

  • J&K Scientific LLC.

  • Benchchem.

  • Organic Chemistry Portal.

  • Preprints.org.

  • Wikipedia.

  • Wikipedia.

  • Benchchem.

  • Open Access Journals - Research and Reviews.

  • Benchchem.

  • ResearchGate.

  • Reaxys.

  • Master Organic Chemistry.

  • Benchchem.

  • Reddit.

  • Master Organic Chemistry.

  • ResearchGate.

  • UCLA Chemistry and Biochemistry.

  • PubMed.

  • PMC - NIH.

  • PubChem - NIH.

  • Save My Exams.

  • Benchchem.

  • Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Ethyl 4-methylpentanimidate: A GC-MS Fragmentation Analysis

Introduction: The Imperative of Unambiguous Structural Validation In the realms of pharmaceutical development and synthetic chemistry, the precise structural characterization of a molecule is not merely a procedural step...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Unambiguous Structural Validation

In the realms of pharmaceutical development and synthetic chemistry, the precise structural characterization of a molecule is not merely a procedural step but the very foundation of its efficacy, safety, and novelty. An error in structural assignment can lead to a cascade of failed experiments, misinterpreted biological data, and significant resource expenditure. This guide focuses on the validation of a specific synthetic intermediate, Ethyl 4-methylpentanimidate, a compound whose utility is predicated on its exact molecular architecture.

We will delve into the application of Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone analytical technique renowned for its sensitivity and specificity.[1] This method is often hailed as a "gold standard" in forensic and chemical analysis for its ability to provide a distinct molecular fingerprint.[2] This guide will provide an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of Ethyl 4-methylpentanimidate, detail a robust experimental protocol for its validation, and objectively compare the capabilities of GC-MS with other essential spectroscopic techniques.

The Power of Tandem Analysis: Why GC-MS is a Primary Tool for Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that marries the exceptional separation capability of gas chromatography with the definitive identification power of mass spectrometry.[2][3] A sample mixture is first vaporized and separated into its individual components based on their volatility and interaction with a stationary phase within the GC column. As each purified component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum plots the relative abundance of these fragments against their mass-to-charge ratio (m/z), creating a unique pattern that is characteristic of the molecule's structure.[4][5]

The validation of an analytical method using GC-MS is crucial to ensure that the results are reliable, reproducible, and accurate, adhering to standards set by bodies like the International Council for Harmonisation (ICH).[1][6] This process involves assessing parameters such as specificity, linearity, accuracy, and precision.[1]

Deconstructing the Molecule: Predicted GC-MS Fragmentation of Ethyl 4-methylpentanimidate

This molecular ion rapidly undergoes fragmentation through various pathways to form more stable, smaller charged fragments. The most probable fragmentation points are dictated by bond strengths and the stability of the resulting cations and neutral radicals.[7] Based on the structure, we can anticipate several key fragmentation pathways, which are visualized in the diagram below.

G M Ethyl 4-methylpentanimidate [C8H17NO]+• m/z = 143 (Molecular Ion) F1 [M - C2H5]+ m/z = 114 M->F1 - •C2H5 F2 [M - OC2H5]+ m/z = 98 M->F2 - •OC2H5 F3 [M - C4H8]+• m/z = 87 (McLafferty) M->F3 - C4H8 (neutral loss) F4 [C4H9]+ m/z = 57 M->F4 α-cleavage F5 [C3H7]+ m/z = 43 F4->F5 - CH2

Caption: Predicted EI fragmentation pathways for Ethyl 4-methylpentanimidate.

Causality Behind the Fragments:

  • m/z 114 (Loss of Ethyl Radical): Cleavage of the O-CH₂ bond results in the loss of an ethyl radical (•C₂H₅, 29 Da). This is a common fragmentation for ethyl esters and their analogues.

  • m/z 98 (Loss of Ethoxy Radical): Cleavage of the C-O bond leads to the loss of an ethoxy radical (•OC₂H₅, 45 Da), forming a stable acylium-type ion. A similar fragmentation is seen in its ester analog, ethyl 4-methylpentanoate, which loses an ethoxy group to form a fragment at m/z 101.[8]

  • m/z 87 (McLafferty Rearrangement): This characteristic rearrangement involves the transfer of a γ-hydrogen atom to the imino nitrogen, followed by the cleavage of the α-β carbon bond. This results in the loss of a neutral isobutylene molecule (C₄H₈, 56 Da). The corresponding fragment for ethyl 4-methylpentanoate is observed at m/z 88.[8][9]

  • m/z 57 (Isobutyl Cation): Alpha-cleavage next to the imino group can result in the formation of the isobutyl cation ([C₄H₉]⁺).

  • m/z 43 (Isopropyl Cation): Further fragmentation of the isobutyl group can lead to the highly stable isopropyl cation ([C₃H₇]⁺). This is often a prominent peak for compounds containing an isobutyl moiety.[8]

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol is designed to be a self-validating system, ensuring that the data generated is specific, accurate, and reproducible.[6]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized Ethyl 4-methylpentanimidate.
  • Dissolve the sample in 10 mL of high-purity dichloromethane in a volumetric flask to create a 1 mg/mL stock solution.
  • Prepare a working solution by diluting 100 µL of the stock solution into 900 µL of dichloromethane for a final concentration of 100 µg/mL.

2. GC-MS Instrumentation and Parameters:

  • System: Agilent 8890 GC coupled with a 5977B MS Detector (or equivalent).
  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This column is chosen for its versatility and inertness for a wide range of organic molecules.
  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
  • Inlet: Splitless mode to maximize sensitivity. Injector temperature set to 250°C.
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial Temperature: 60°C, hold for 2 minutes.
  • Ramp: 15°C/min to 300°C.
  • Final Hold: Hold at 300°C for 5 minutes.
  • Rationale: The initial hold ensures good peak shape, while the ramp rate provides a balance between separation efficiency and analysis time.
  • MS Parameters:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Scan Range: m/z 35 - 500. The range is set to capture the molecular ion and all significant fragments.
  • Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.

3. Data Analysis and Validation:

  • The total ion chromatogram (TIC) is analyzed to determine the retention time of the main peak.
  • The mass spectrum corresponding to this peak is extracted.
  • The experimental spectrum is compared against the predicted fragmentation pattern.
  • A library search is performed against the NIST Mass Spectral Library to find matching compounds.[10] The absence of a perfect match for a novel compound is expected, but matches to structurally similar compounds can provide confidence in the fragmentation interpretation.

A Comparative Analysis: GC-MS vs. Orthogonal Techniques

While GC-MS provides excellent data, relying on a single analytical method is insufficient for complete validation. Orthogonal techniques, which measure different chemical properties, provide a more comprehensive and trustworthy structural elucidation.[11] Here, we compare GC-MS with Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) SpectroscopyNuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular Weight and Fragmentation Pattern[4][12]Molecular Functional Groups[13][14]Detailed Carbon-Hydrogen Framework & Connectivity[11][15]
Principle Separation by chromatography, followed by ionization and mass-based detection of fragments.[2]Absorption of infrared radiation causes molecular vibrations at specific frequencies.[16]Nuclear spin alignment in a magnetic field provides detailed information on the chemical environment of atoms.[12]
Expected Data for Ethyl 4-methylpentanimidate Molecular ion at m/z 143. Key fragments at m/z 114, 98, 87, 57, 43.N-H stretch (~3300 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), C=N stretch (~1650 cm⁻¹), C-O stretch (1000-1200 cm⁻¹).¹H NMR: Distinct signals for CH₃, CH₂, CH groups with specific chemical shifts and splitting patterns. ¹³C NMR: 8 distinct signals corresponding to each unique carbon atom.
Strengths High sensitivity (ppb/ppt), excellent for mixture analysis, provides molecular weight, robust libraries for known compounds.[1]Fast, non-destructive, inexpensive, excellent for identifying functional groups.[17]Unambiguous structure determination, definitive for isomer differentiation, quantitative.[11][18]
Weaknesses Can be ambiguous for isomers with similar fragmentation, thermal degradation of labile compounds.[17]Provides limited information on the overall molecular skeleton, difficult to distinguish molecules with similar functional groups.[19]Lower sensitivity (requires mg of sample), longer analysis time, higher instrument cost, complex data interpretation.[18]

Integrated Validation Workflow

A comprehensive validation strategy integrates these techniques in a logical sequence. GC-MS can provide the initial confirmation of molecular weight and a tentative structure based on fragmentation. FTIR confirms the presence of key functional groups predicted by the proposed structure. Finally, NMR provides the definitive, high-resolution map of the molecule, confirming atomic connectivity and resolving any ambiguities.

G cluster_workflow Integrated Structural Validation Workflow A Synthesized Compound (Ethyl 4-methylpentanimidate) B GC-MS Analysis A->B Purity & MW Check C FTIR Analysis A->C Functional Group ID D NMR Analysis (1H, 13C) A->D Connectivity Mapping E Data Integration & Comparison B->E C->E D->E F Final Validated Structure E->F Confirm Structure

Sources

Comparative

Ethyl 4-methylpentanimidate vs. Traditional Cross-Linking Reagents: A Comprehensive Biochemical Guide

To isolate the variable of structural constraint from chemical modification, we must employ a monofunctional control. This guide objectively compares the monofunctional imidoester Ethyl 4-methylpentanimidate (E4MP) again...

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Author: BenchChem Technical Support Team. Date: April 2026

To isolate the variable of structural constraint from chemical modification, we must employ a monofunctional control. This guide objectively compares the monofunctional imidoester Ethyl 4-methylpentanimidate (E4MP) against traditional cross-linking reagents, providing the mechanistic causality and self-validating protocols necessary to ensure scientific integrity in your structural biology workflows.

Mechanistic Causality: Amidation vs. Cross-Linking

The choice of amine-reactive reagent dictates both the physical and electrostatic fate of your target protein. Primary amines (such as the ϵ -amino group of lysine residues) are positively charged at physiological pH, playing a vital role in protein solubility and tertiary structure.

Traditional Reagents: NHS Esters and Bifunctional Imidoesters

Traditional N-hydroxysuccinimide (NHS) esters, such as Disuccinimidyl suberate (DSS), react with primary amines to form stable amide bonds. While highly efficient, this reaction neutralizes the positive charge of the lysine, which can drastically alter the protein's isoelectric point (pI) and induce precipitation .

Conversely, bifunctional imidoesters like Dimethyl suberimidate (DMS) react with primary amines at alkaline pH (8.0–10.0) to form amidine bonds. Amidines have a pKa of ~11, meaning they retain a positive charge at physiological pH, preserving the native electrostatic landscape of the protein. However, because DMS is homobifunctional, it covalently bridges two lysines, physically locking the protein structure.

The E4MP Advantage: The Perfect Steric Control

Ethyl 4-methylpentanimidate (E4MP) is a monofunctional imidoester. It reacts with a primary amine to form an amidine, retaining the positive charge, but it cannot form a cross-link .

Why use E4MP over simpler monofunctional reagents like ethyl acetimidate? Steric matching. DMS possesses an 8-carbon aliphatic spacer. When DMS reacts with a single lysine but fails to complete a cross-link, it leaves a bulky aliphatic chain hanging off the protein. E4MP features a 4-methylpentyl (isocaproyl) tail—a 6-carbon branched aliphatic chain. This makes E4MP a highly accurate steric and hydrophobic match for a half-reacted DMS molecule. By treating your protein with E4MP, you replicate the exact electrostatic and steric modifications of DMS without the physical constraint of the cross-link.

ReactionMechanism Lys Protein Lysine (Primary Amine, + Charge) Amidine Amidinated Lysine (Charge Retained, Hydrophobic Tail) Lys->Amidine + E4MP (pH 8.5) Crosslink Cross-linked Lysines (Charge Retained, Proteins Joined) Lys->Crosslink + DMS (pH 8.5) E4MP Ethyl 4-methylpentanimidate (Monofunctional Imidoester) E4MP->Amidine DMS Dimethyl Suberimidate (Bifunctional Imidoester) DMS->Crosslink

Figure 1: Reaction pathways of monofunctional E4MP versus bifunctional DMS with primary amines.

Comparative Performance Analysis

To select the appropriate reagent, one must evaluate the reactive group, the resulting charge, and the structural impact. The table below summarizes the quantitative and qualitative data comparing E4MP with traditional alternatives .

ReagentReagent TypeReactive GroupSpacer / Tail StructureCharge RetentionPrimary Application
E4MP MonofunctionalImidoester6-carbon branched (4-methylpentyl)Yes (+) Cross-linking control, hydrophobic tagging, charge-preserving blocking
DMS HomobifunctionalImidoester8-carbon linear aliphaticYes (+) Subunit cross-linking, preserving pI and solubility
DSS HomobifunctionalNHS Ester8-carbon linear aliphaticNo (Neutralized)Stable, irreversible cross-linking (amide bond formation)
Glutaraldehyde HomobifunctionalAldehydeVariable (polymerizes in solution)No (Altered)Aggressive tissue fixation, non-specific cross-linking

The Self-Validating Protocol: Differentiating Modification from Cross-Linking

To prove whether a loss of protein function is caused by lysine modification or by the physical constraint of a cross-link, you must run a parallel, self-validating assay. This protocol is designed so that the structural readout (SDS-PAGE) validates the chemistry before the functional readout (Enzyme/Binding Assay) is interpreted.

Reagents Required:
  • Target Protein: 1-5 mg/mL in amine-free buffer.

  • Reaction Buffer: 0.1 M Sodium Borate, pH 8.5. (Causality: Tris or glycine buffers contain primary amines that will quench the reaction. pH 8.5 is chosen because it ensures a sufficient population of unprotonated, nucleophilic lysines while minimizing the rapid aqueous hydrolysis of the imidoester).

  • Reagents: E4MP and DMS.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

Step-by-Step Methodology:

Step 1: Buffer Exchange Dialyze or use a desalting column to exchange the protein into the 0.1 M Sodium Borate, pH 8.5 reaction buffer.

Step 2: Reagent Preparation (Time-Critical) Imidoesters have a half-life of mere minutes in aqueous alkaline solutions. Weigh E4MP and DMS into separate tubes. Immediately prior to use, dissolve them in dry DMSO to a concentration of 500 mM.

Step 3: Parallel Incubation Divide your protein sample into three aliquots:

  • Aliquot A (Vehicle Control): Add DMSO equivalent to the reagent volume.

  • Aliquot B (E4MP Control): Add E4MP to a 50-fold molar excess over the protein concentration.

  • Aliquot C (DMS Experimental): Add DMS to a 50-fold molar excess. Incubate all tubes at room temperature for 30 minutes.

Step 4: Quenching Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM in all tubes. Incubate for 15 minutes. (Causality: The highly concentrated primary amines in Tris will outcompete the protein lysines, rapidly reacting with and neutralizing any remaining imidoester).

Step 5: Self-Validation Readout 1 (SDS-PAGE) Run all three aliquots on a reducing SDS-PAGE gel. Validation Check: Aliquot A and B must migrate identically as monomers. If Aliquot B shows higher molecular weight bands, the E4MP concentration was too high, causing non-specific aggregation or rare N,N'-amidine side reactions. Aliquot C should show a clear shift to oligomeric/cross-linked molecular weights.

Step 6: Functional Readout 2 (Assay) Perform your standard functional or binding assay on all three aliquots. Interpretation: If Aliquot B retains activity but Aliquot C loses it, the cross-link's physical constraint is the definitive cause of inactivation. If both B and C lose activity, the chemical modification of a critical lysine is the culprit.

ExperimentalWorkflow Start Native Protein Complex (Enzymatically Active) Split Parallel Incubation (Borate pH 8.5) Start->Split Trt_E4MP Treat with E4MP (Modifies Lysines) Split->Trt_E4MP Trt_DMS Treat with DMS (Cross-links Lysines) Split->Trt_DMS Res_E4MP Amidinated Complex (Monomeric on SDS-PAGE) Trt_E4MP->Res_E4MP Res_DMS Cross-linked Complex (Oligomeric on SDS-PAGE) Trt_DMS->Res_DMS Assay Functional Assay (Compare Activity Loss) Res_E4MP->Assay Res_DMS->Assay

Figure 2: Self-validating experimental workflow using E4MP as a control for DMS cross-linking.

Conclusion

While traditional cross-linking reagents like DMS and DSS are foundational tools for mapping protein-protein interactions, their data is incomplete without proper steric and electrostatic controls. Ethyl 4-methylpentanimidate serves as an elegant, highly specific monofunctional counterpart to bifunctional imidoesters. By incorporating E4MP into your experimental design, you elevate your methodology from correlative observation to definitive mechanistic causality.

References

  • The cross-linking of tubulin with imidoesters Canadian Journal of Biochemistry and Cell Biology (via PubMed)[Link]

  • Dimethyl suberimidate - Compound Summary National Center for Biotechnology Information. PubChem Compound Database[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling Ethyl 4-methylpentanimidate

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of research personnel is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of research personnel is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-methylpentanimidate, grounding every recommendation in established safety protocols and scientific principles. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory.

Hazard Assessment of Ethyl 4-methylpentanimidate
  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][6]

  • Flammability: While some related compounds are combustible liquids, the flammability of Ethyl 4-methylpentanimidate should be considered, and it should be kept away from heat and open flames.[5][7][8]

Hazard Summary Table:

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][4][5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye and face protection.[2][4][5][6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[4][5][6]
Aquatic Hazard Potentially very toxic to aquatic life with long-lasting effects.Avoid release to the environment.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for minimizing exposure risk.[9] The following PPE is mandatory when handling Ethyl 4-methylpentanimidate.

PPE Requirements Table:

PPE CategoryItemSpecifications and Use
Eye Protection Safety Goggles or Face ShieldShould be worn to protect from potential splashes.[4][10]
Hand Protection Nitrile or Neoprene GlovesDisposable, chemical-resistant gloves are required to prevent skin contact. Inspect gloves before use and change them immediately if contaminated.[4][9][10][11]
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from accidental spills.[10] For larger quantities or when mixing, a chemical-resistant apron is recommended.[11][12]
Respiratory Protection Not Required Under Normal ConditionsIn a well-ventilated area or fume hood, respiratory protection is not typically required. If weighing large quantities of a solid form that could become airborne, handle it within a fume hood or wear a dust mask.[10][13]
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects.[10][14]

The causality behind these choices is rooted in preventing the primary routes of exposure. Goggles protect against splashes that could cause serious eye irritation, while chemical-resistant gloves prevent skin contact and potential irritation. A lab coat provides a removable barrier to protect your clothing and skin from contamination.

Operational Plan: A Step-by-Step Handling Procedure

This procedural workflow is designed to ensure safety at every stage of handling Ethyl 4-methylpentanimidate.

Safe Handling Workflow Diagram:

Safe Handling Workflow for Ethyl 4-methylpentanimidate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Don Appropriate PPE prep_fume_hood Work in a Ventilated Fume Hood prep_start->prep_fume_hood Step 1 prep_gather Gather All Necessary Equipment prep_fume_hood->prep_gather Step 2 handle_weigh Carefully Weigh or Measure prep_gather->handle_weigh Step 3 handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer Step 4 handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction Step 5 cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Step 6 cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste Step 7 cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose Step 8 cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe Step 9 cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash Step 10

Caption: A step-by-step workflow for the safe handling of Ethyl 4-methylpentanimidate.

Detailed Protocol:

  • Preparation:

    • Before handling, ensure you are wearing all the required PPE as outlined in the table above.

    • All work with Ethyl 4-methylpentanimidate should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4][13]

    • Assemble all necessary equipment (glassware, spatulas, etc.) and have waste containers readily accessible before you begin.

  • Handling:

    • If the compound is a solid, weigh it carefully to avoid creating dust. If it is a liquid, measure the required volume using appropriate glassware.

    • Transfer the chemical to the reaction vessel inside the fume hood.

    • Clearly label all containers with the chemical name, concentration, date, and your initials.[10]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[15][16]

    • Scoop the absorbed material into a designated, labeled waste container.[7][15]

    • Clean the spill area thoroughly with soap and water.[15][16]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the safe handling of any chemical.

Disposal Workflow Diagram:

Chemical Waste Disposal Workflow cluster_waste_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste in a Labeled, Sealed Container store_waste Store Waste in a Designated Satellite Accumulation Area collect_liquid->store_waste collect_solid Collect Solid Waste (Contaminated PPE, etc.) in a Labeled Bag collect_solid->store_waste dispose_waste Arrange for Pickup by Institutional Environmental Health & Safety store_waste->dispose_waste

Caption: A workflow for the proper disposal of chemical waste.

Disposal Procedures:

  • Chemical Waste: All solutions and excess Ethyl 4-methylpentanimidate must be collected in a clearly labeled, sealed waste container.[10] Do not pour chemical waste down the drain.[10][13]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be collected in a designated, labeled waste bag.[10]

  • Empty Containers: Rinse empty containers three times with a suitable solvent. Collect the rinsate as chemical waste. The rinsed container can then be disposed of according to your institution's guidelines for glass or plastic waste.[10][17]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1][15] Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

By adhering to these protocols, you can confidently and safely incorporate Ethyl 4-methylpentanimidate into your research endeavors, ensuring the integrity of your work and the well-being of your team.

References

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  • Kao Chemicals. (2015, May 7).
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  • National Institutes of Health. 2-Ethyl-4-methylpentanamide. PubChem. Retrieved from [Link]

  • BenchChem. (2025). Personal protective equipment for handling GLP-1(9-36)amide.
  • Angene Chemical. (2021, May 1).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2022, August 31).
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  • Sigma-Aldrich. (2026, March 5).
  • Cayman Chemical. (2025, March 18).
  • CymitQuimica. (2026, February 17).
  • Fisher Scientific.
  • National Institutes of Health. N-ethyl-4-methylpentanamide. PubChem. Retrieved from [Link]

  • MarkHerb.
  • SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products.
  • Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • National Institutes of Health. Ethyl 4-methylpentanoate. PubChem. Retrieved from [Link]

  • Ask IFAS. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Cheméo. Chemical Properties of Pentanoic acid, 4-methyl-, ethyl ester (CAS 25415-67-2). Retrieved from [Link]

  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 2-ethyl-4-methylpentan-1-ol.
  • ChemicalBook. (2026, January 17).

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